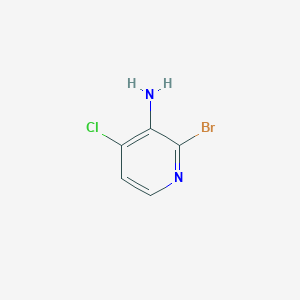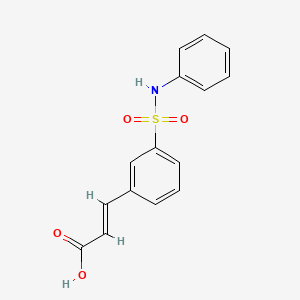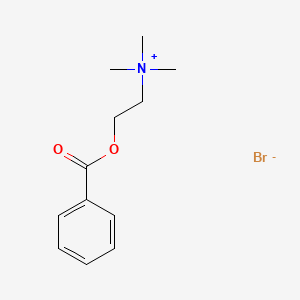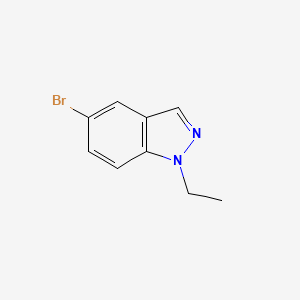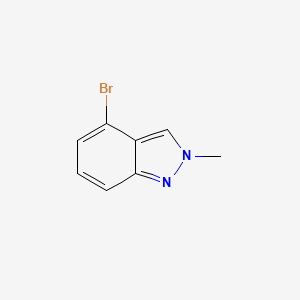
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
Description
The compound "5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole" is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of a bromomethyl group and a fluorophenyl group in the compound suggests potential reactivity and interaction with various biological targets.
Synthesis Analysis
The synthesis of isoxazole derivatives typically involves the condensation of appropriate precursors with hydroxylamine hydrochloride. For instance, 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles have been prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Although the exact synthesis of "5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole" is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing bromomethyl and fluorophenyl precursors.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been extensively studied using various computational methods. For example, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds have been investigated using software packages like Gaussian09 . These studies often include density functional theory (DFT) calculations to determine optimized geometry and frontier molecular orbital analysis to explain stability and charge transfer within the compounds.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromomethyl group, in particular, is a versatile functional group that can participate in nucleophilic substitution reactions, potentially leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorophenyl group can also influence the reactivity of the molecule due to the electron-withdrawing nature of the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be inferred from their molecular structure and substituents. The presence of electronegative atoms like fluorine can affect the compound's polarity, solubility, and overall reactivity. The molecular electrostatic potential (MEP) analysis can provide insights into the distribution of electronic charge across the molecule, which is crucial for understanding its reactivity and interactions with biological targets . Additionally, the first hyperpolarizability of these compounds can be calculated to assess their potential role in nonlinear optics .
Relevant Case Studies
Molecular docking studies have been conducted on similar isoxazole derivatives to predict their potential biological activity. For example, docking studies suggest that certain isoxazole compounds might exhibit inhibitory activity against enzymes like TPII and could act as anti-neoplastic agents . These studies are crucial for the development of new therapeutic agents and provide a foundation for further experimental validation.
properties
IUPAC Name |
5-(bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDCTRAYVOBOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605673 | |
| Record name | 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole | |
CAS RN |
5262-25-9 | |
| Record name | 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





